Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester
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Overview
Description
Bis(2,5-dimethylphenyl) phenyl phosphate is a chemical compound that belongs to the class of organophosphates. It is characterized by the presence of two 2,5-dimethylphenyl groups attached to a phenyl phosphate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Phosphorylation Reaction: The compound can be synthesized through the phosphorylation of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine
Direct Phosphorylation: Another method involves the direct phosphorylation of 2,5-dimethylphenol with phosphorus oxychloride in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced using a batch process where the reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: Bis(2,5-dimethylphenyl) phenyl phosphate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, quinones, and other oxidized forms.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives, and other substituted phenyl compounds.
Scientific Research Applications
Bis(2,5-dimethylphenyl) phenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which bis(2,5-dimethylphenyl) phenyl phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bis(2,5-dimethylphenyl) phenyl phosphate is compared with other similar compounds to highlight its uniqueness:
Bis(2,5-dimethylphenyl) methanone: Similar in structure but lacks the phosphate group.
Bis(2,5-dimethylphenyl) disulfide: Contains disulfide groups instead of phosphate.
Bis(2,5-dimethylphenyl) ketone: Another structurally similar compound with a ketone group.
These compounds differ in their functional groups and chemical properties, making bis(2,5-dimethylphenyl) phenyl phosphate unique in its applications and reactivity.
Properties
CAS No. |
72121-83-6 |
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Molecular Formula |
C22H23O4P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
bis(2,5-dimethylphenyl) phenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-16-10-12-18(3)21(14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-15-17(2)11-13-19(22)4/h5-15H,1-4H3 |
InChI Key |
QUYDUXXFWJMDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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